Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
Description
Properties
Molecular Formula |
C11H9BrClNO2 |
|---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
InChI Key |
HRKHRNRVYYGUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically involves a multi-step process starting from appropriately substituted aromatic precursors. The key steps include:
- Halogenation (bromination and chlorination) of the aromatic ring
- Introduction of the cyanoacetate moiety via nucleophilic substitution or palladium-catalyzed coupling
- Esterification or direct use of ethyl cyanoacetate derivatives
The process requires careful control of regioselectivity to achieve substitution at the 3-bromo and 5-chloro positions on the phenyl ring.
Preparation of 3-Bromo-5-chlorophenol as a Key Intermediate
A crucial precursor in the synthesis is 3-bromo-5-chlorophenol, which can be prepared by diazotization and subsequent hydrolysis of 3-bromo-5-chloroaniline derivatives. The method involves:
- Hydrolysis of a precursor compound in acidic medium.
- Diazotization of the corresponding aniline with sodium nitrite under controlled low temperatures.
- Reaction of the diazonium salt with sulfuric acid and ether to yield the phenol derivative.
- Purification by extraction and recrystallization.
This method offers advantages such as low cost, ease of raw material availability, scalability, and high purity (yield ~72%).
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Hydrolysis | Acid medium | 3-Bromo-5-chlorophenol precursor | - |
| Diazotization | Sodium nitrite, 0–10 °C | Diazonium salt formation | - |
| Coupling | 5% H2SO4, ether, 60 °C | 3-Bromo-5-chlorophenol | 72 |
Palladium-Catalyzed α-Arylation with Ethyl Cyanoacetate Derivatives
A modern and efficient synthetic approach involves palladium-catalyzed carbonylative α-arylation of cyanoacetate esters with aryl bromides. Although the literature specifically reports tert-butyl 2-cyanoacetate, analogous methods apply to ethyl 2-cyanoacetate derivatives:
- The reaction uses palladium catalysts under carbon monoxide atmosphere.
- Mild bases such as dicyclohexylmethylamine and additives like MgCl2 facilitate deprotonation and coupling.
- The process tolerates various functional groups, including bromo and chloro substituents on the aromatic ring.
- Subsequent acid-mediated decarboxylation yields the desired α-arylated cyanoacetate ester.
This method is advantageous for its high functional group tolerance and the ability to incorporate isotopic labels if needed.
| Component | Role | Conditions |
|---|---|---|
| Pd catalyst | Catalyzes C–C bond formation | CO atmosphere, mild base |
| Ethyl 2-cyanoacetate | Nucleophile | Stoichiometric amount |
| Aryl bromide (3-bromo-5-chlorophenyl) | Electrophile | - |
| MgCl2, dicyclohexylmethylamine | Base and additive | Mild heating |
Direct Bromination and Cyanation Routes
Another synthetic route includes:
- Starting from ethyl 3-hydroxybenzoate or similar esters.
- Bromination at the 2-position using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
- Introduction of the cyano group at the 5-position via cyanation using copper(I) cyanide under reflux conditions.
Protection of sensitive groups (e.g., hydroxyl) may be necessary to avoid side reactions. This classical approach is well-established in organic synthesis and suitable for scale-up.
Oxidative and Substitution Methods for Halogenated Aromatics
Oxidizing agents such as potassium persulfate or hydrogen peroxide can be used in the preparation of halogenated aromatic intermediates. For example, potassium persulfate in organic solvents can oxidize precursors to form brominated and chlorinated phenols or derivatives, which are then converted into cyanoacetate esters.
Tabulated Summary of Preparation Methods
Research Findings and Notes
- The palladium-catalyzed carbonylative α-arylation method provides a modern, versatile route with excellent tolerance for halogen substituents and cyano groups, enabling the synthesis of complex cyanoacetates with high selectivity.
- The diazotization approach for preparing 3-bromo-5-chlorophenol is well-documented and provides a reliable intermediate for further functionalization.
- Classical bromination and cyanation remain relevant for laboratories lacking access to advanced catalytic systems, although they may require protection strategies and careful control of reaction conditions.
- Oxidative halogenation methods employing persulfates offer alternative mild routes for halogen introduction, which can be integrated into multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Chloro vs. Nitro Groups
The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity and application:
Key Observations :
Ester Group Variations: Ethyl vs. Tert-Butyl vs. Benzyl
The choice of ester group impacts solubility, stability, and reaction pathways:
Key Observations :
Functional Group Modifications: Hydrazono vs. Difluoromethyl
Additional functional groups alter physicochemical and biological properties:
Key Observations :
- Hydrazono derivatives (e.g., CAS 265.70 g/mol) are valuable in coordination chemistry but may exhibit reduced thermal stability .
- Difluoromethyl groups enhance bioavailability and blood-brain barrier penetration, critical in drug design .
Biological Activity
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The presence of the cyano group, along with halogenated phenyl moieties, contributes to its reactivity and biological profile.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluating the anticancer properties of substituted cyanoacetates demonstrated that derivatives with halogen substitutions had enhanced activity against human tumor cell lines. The compound's IC50 values were reported to be below 900 nM for several derivatives, indicating potent cytotoxicity .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | NUGC | 48 |
| 4b | DLDI | 60 |
| This compound | MCF | <900 |
The presence of electron-withdrawing groups such as bromo and chloro enhances the electron deficiency of the compound, which is crucial for its interaction with biological targets.
Antimicrobial Activity
In addition to its anticancer properties, this compound shows promise as an antimicrobial agent. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains:
- Research Findings : A derivative with a similar structure showed Minimum Inhibitory Concentration (MIC) values ranging from 12.4 to 16.5 μM against Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (μM) |
|---|---|---|
| This compound | S. aureus | 12.4 |
| E. coli | 16.1 | |
| K. pneumoniae | 16.5 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The introduction of halogen atoms (bromine and chlorine) significantly influences both anticancer and antimicrobial activities.
- Key Observations :
- The presence of halogens increases lipophilicity, enhancing cell membrane penetration.
- Electron-withdrawing groups improve binding affinity to target enzymes or receptors involved in cancer proliferation or bacterial metabolism.
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate?
- Methodology : The compound is typically synthesized via Knoevenagel condensation. Aromatic aldehydes (e.g., 3-bromo-5-chlorobenzaldehyde) are reacted with ethyl 2-cyanoacetate in the presence of a base (e.g., NaOH or piperidine) under reflux conditions. For example, a one-pot multicomponent reaction involving aldehydes, ethyl 2-cyanoacetate, and thiourea derivatives yields pyrimidine analogs .
- Key Data :
| Reaction Time | Yield (%) | Diastereoselectivity (d.r.) |
|---|---|---|
| 30–60 min | 60–95% | 2:1 to 5:1 (observed in analogous systems) |
Q. How is purification achieved for this compound?
- Methodology : Post-synthesis, purification involves extraction (e.g., using dichloromethane/water), followed by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol or methanol. For example, recrystallization of similar cyanoacetate derivatives yields >95% purity .
- Characterization :
- IR : Peaks at ~2215 cm⁻¹ (C≡N), ~1677 cm⁻¹ (C=O ester) .
- ¹H NMR : Signals at δ 1.26–1.32 (t, CH₃), δ 4.27–4.30 (q, CH₂), and aromatic protons at δ 7.46–7.48 .
Advanced Research Questions
Q. How does the electronic nature of substituents affect regioselectivity in [2+2] photocycloadditions involving this compound?
- Mechanistic Insight : The 3-bromo-5-chlorophenyl group introduces steric and electronic effects. Bromine (electron-withdrawing) and chlorine (ortho/para-directing) influence the reactivity of the α,β-unsaturated ester system. In [2+2] cycloadditions, regioselectivity (e.g., head-to-head vs. head-to-tail) is governed by frontier molecular orbital interactions, with DFT studies suggesting dominant HOMO(dienophile)-LUMO(alkyne) overlap .
- Example : Substrates with electron-deficient aryl groups favor acis-anti-head-to-head cycloadducts (d.r. 5:1) due to stabilized transition states .
Q. What strategies optimize diastereoselectivity in multicomponent reactions using this compound?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Catalysis : Piperidine or HOAt (1-hydroxy-7-azabenzotriazole) improves yields (e.g., 87–94% in oxime carbonate synthesis) .
- Microwave Irradiation : Reduces reaction time (e.g., from hours to minutes) while maintaining selectivity in heterocycle formation .
Q. How can computational modeling predict tautomeric equilibria in derivatives of this compound?
- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze tautomer stability. For example, pyrazinyl-pyrazylidene tautomerism in cyanoacetate derivatives is influenced by intramolecular hydrogen bonding (N–H⋯O), stabilizing the enol form .
- Data :
| Tautomer | ΔG (kcal/mol) | Dominant Form |
|---|---|---|
| Keto | 0.0 | Minor |
| Enol (NH-acid) | -2.3 | Major |
Q. What role does this compound play in racemization-free peptide synthesis?
- Application : Derivatives like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) act as coupling reagents. The cyanoacetate group activates carboxylates without racemization, enabling efficient amide bond formation in peptide chains .
- Protocol :
- Equimolar Boc-Oxyma and amino acid in DCM.
- Yields >90% with <1% epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
